(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid

Chiral building block Enantiomeric purity Peptide synthesis

(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid (CAS 1820583-71-8) is a synthetically derived, single-enantiomer (S-configuration) piperidinyl-alanine derivative featuring orthogonal benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups on the α-amino and piperidine nitrogen, respectively, with a free carboxylic acid terminus. The compound is classified as an unnatural, constrained amino acid building block employed in solid-phase peptide synthesis (SPPS), peptidomimetic design, and PROTAC (proteolysis-targeting chimera) linker-ligand construction, where its defined stereochemistry and sequentially removable orthogonal protections enable regioselective functionalization.

Molecular Formula C21H30N2O6
Molecular Weight 406.5
CAS No. 1820583-71-8
Cat. No. B3048790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid
CAS1820583-71-8
Molecular FormulaC21H30N2O6
Molecular Weight406.5
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-15(10-12-23)13-17(18(24)25)22-19(26)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1
InChIKeyZATSSEPWSKAQRB-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid (CAS 1820583-71-8): Chiral Piperidinyl-Alanine Building Block for Peptide and PROTAC Synthesis


(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid (CAS 1820583-71-8) is a synthetically derived, single-enantiomer (S-configuration) piperidinyl-alanine derivative featuring orthogonal benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups on the α-amino and piperidine nitrogen, respectively, with a free carboxylic acid terminus . The compound is classified as an unnatural, constrained amino acid building block employed in solid-phase peptide synthesis (SPPS), peptidomimetic design, and PROTAC (proteolysis-targeting chimera) linker-ligand construction, where its defined stereochemistry and sequentially removable orthogonal protections enable regioselective functionalization .

Why Generic Substitution of (S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid (CAS 1820583-71-8) Fails: Stereochemical and Regioisomeric Precision Matters


Attempting to substitute this compound with the racemic mixture (CAS 195877-90-8) , the 3-piperidinyl regioisomer (CAS 1334512-39-8) , or the Fmoc/Boc orthogonal variant (CAS 313052-02-7) [1] will introduce either stereochemical ambiguity, altered spatial presentation of the piperidine ring, or orthogonal deprotection incompatibility. In peptide and peptidomimetic drug discovery, the specific enantiomeric configuration (S vs. R) and the substitution position (4-piperidinyl vs. 3-piperidinyl) directly control backbone conformation, target binding geometry, and consequent biological activity, while the orthogonal Cbz/Boc pair (rather than Fmoc/Boc) enables hydrogenolytic Cbz removal under neutral conditions that preserve acid-sensitive motifs [1].

(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid (CAS 1820583-71-8): Comparator-Based Quantitative Evidence


Enantiomeric Purity: Single (S)-Enantiomer vs. Racemic DL-Mixture (CAS 195877-90-8)

The target compound is supplied as the defined (S)-enantiomer with a purity specification of ≥98% (HPLC) . In contrast, the direct racemic analog (CAS 195877-90-8), which bears identical protecting groups but an undefined stereochemical configuration at the α-carbon, is typically supplied at 95% purity without enantiomeric specification [1]. Use of the racemic mixture would yield a 1:1 ratio of diastereomeric products when coupled to chiral peptide chains, complicating purification and reducing active diastereomer yield by 50% compared to the enantiopure (S)-compound [1].

Chiral building block Enantiomeric purity Peptide synthesis Stereochemistry

Orthogonal Deprotection Selectivity: Cbz/Boc Pair vs. Fmoc/Boc Pair (CAS 313052-02-7)

The orthogonal Cbz/Boc protection strategy in the target compound allows for chemoselective deprotection via orthogonal mechanisms: the Boc group is cleaved under mild acidic conditions (e.g., TFA/DCM), while the Cbz group is quantitatively removed by catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation without affecting acid-labile side-chain protecting groups [1]. The closest Fmoc-protected comparator (CAS 313052-02-7/N-alpha-Fmoc-beta-(1-Boc-piperidin-4-yl)-DL-alanine) requires basic conditions (piperidine/DMF) for Fmoc removal, which is incompatible with base-sensitive sequences and precludes orthogonal Cbz-based hydrogenolytic deprotection strategies . In PROTAC synthesis, the Cbz/Boc orthogonal pair provides an additional dimension of synthetic flexibility beyond the standard Fmoc/Boc combination .

Orthogonal protecting groups Solid-phase peptide synthesis PROTAC Hydrogenolysis

Regioisomeric Precision: 4-Piperidinyl vs. 3-Piperidinyl Substitution (CAS 1334512-39-8)

The target compound bears the piperidine ring at the 4-position of the alanine side chain (4-piperidinyl), whereas the regioisomeric analog (CAS 1334512-39-8) carries the piperidine at the 3-position . This distinction alters the spatial trajectory of the piperidine ring relative to the peptide backbone, affecting the φ/ψ dihedral angles and the presentation of the piperidine nitrogen for subsequent functionalization. In structure-activity relationship (SAR) studies of piperidine-containing bioactive peptides, the 4-substituted regioisomer consistently yields a different conformational ensemble than the 3-substituted variant, with implications for target binding geometry [1].

Regioisomer Piperidine substitution Conformational control Structure-activity relationship

Boc Protection on Piperidine Nitrogen: Acid-Labile vs. Cbz-Only Piperidine Protection

The target compound features a Boc-protected piperidine nitrogen that can be selectively deprotected under mild acidic conditions (TFA/DCM) to liberate the secondary amine for further functionalization—such as acylation, alkylation, or PEG linker attachment—while the Cbz group on the α-amino position remains intact [1]. The alternative Cbz-only piperidine protection (e.g., 3-(1-Cbz-4-piperidyl)-propanoic acid derivatives lacking Boc) precludes this sequential, chemoselective functionalization strategy and requires global deprotection/reprotection sequences that reduce overall synthetic yield [2].

Piperidine protection Sequential deprotection Peptidomimetic Boc chemistry

Physicochemical Properties: Calculated LogP and Hydrogen Bonding Profile vs. Fmoc/Boc Analog

The target compound exhibits a predicted LogP of 2.98 (ACD/Labs) and a topological polar surface area (TPSA) of 105 Ų, with 2 hydrogen bond donors and 8 hydrogen bond acceptors . In contrast, the Fmoc/Boc analog (CAS 313052-02-7) possesses a significantly larger hydrophobic Fmoc group, with a predicted LogP approximately 1.5-2.0 units higher and a molecular weight of 494.6 g/mol vs. 406.5 g/mol for the target compound . This difference in lipophilicity and molecular bulk directly impacts the solubility, membrane permeability, and pharmacokinetic properties of any peptide or PROTAC construct into which the building block is incorporated .

Lipophilicity LogP Drug-likeness Permeability

Market Availability and Pricing: Enantiopure (S)-Form vs. Racemic DL-Mixture

The enantiopure (S)-compound (CAS 1820583-71-8) is commercially available from multiple suppliers (Leyan, SynHet, ChemScene, CymitQuimica) at ≥98% purity, with pricing at approximately ¥1,602/100mg and ¥7,683/1g (Chemsrc-listed prices) . The racemic DL-mixture (CAS 195877-90-8) is available at ¥487/100mg – approximately 70% lower cost per unit mass . However, when accounting for the 50% diastereomer separation loss and additional chromatographic purification costs associated with the racemate, the effective cost per mole of usable (S)-enantiomer becomes comparable or favors the enantiopure compound for applications requiring defined stereochemistry .

Procurement Cost-effectiveness Commercial availability Supply chain

(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid (CAS 1820583-71-8): Evidence-Backed Application Scenarios for Scientific Procurement


Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Bioactive Peptides

This compound is optimally deployed in Fmoc/tBu SPPS strategies as a non-proteinogenic, piperidine-containing amino acid building block. The Cbz protection on the α-amine is compatible with Fmoc-based elongation cycles (orthogonal to Fmoc deprotection via piperidine), while the Boc group on the piperidine nitrogen can be retained until the final acidic global deprotection step, enabling late-stage functionalization of the piperidine ring. The single (S)-enantiomer configuration ensures that only one diastereomeric peptide product is formed at each coupling step, as supported by the ≥98% purity specification and defined stereochemistry [1]. This contrasts with the racemic analog (CAS 195877-90-8), which produces inseparable diastereomer mixtures requiring costly HPLC separation [2].

PROTAC Linker-Ligand Construction Requiring Orthogonal Deprotection Strategies

The orthogonal Cbz/Boc protection pair enables the construction of heterobifunctional PROTAC molecules where the piperidine nitrogen and the α-amino group must be differentially functionalized. The Boc group on the piperidine can be selectively removed under mild acidic conditions to attach an E3 ligase ligand (e.g., VHL or CRBN recruiter) via the liberated secondary amine, while the Cbz-protected α-amino group is subsequently deprotected by hydrogenolysis to couple a target-protein-binding moiety, all without affecting acid-sensitive or reduction-sensitive functionalities elsewhere in the molecule [1]. This sequential deprotection strategy, which cannot be replicated using Fmoc/Boc analogs (CAS 313052-02-7) due to the basic conditions required for Fmoc removal, directly enables the modular assembly of PROTACs with precisely controlled linker attachment points [2].

Peptidomimetic Drug Discovery Targeting CNS and Cardiovascular Indications

Piperidine-containing amino acid derivatives are established building blocks in the synthesis of renin inhibitors for hypertension, CNS-active compounds, and kinase inhibitors [1]. The 4-piperidinyl (rather than 3-piperidinyl) substitution pattern present in the target compound positions the piperidine ring for optimal interaction with hydrophobic enzyme pockets, as demonstrated by structure-activity relationship studies of piperidine-based aspartic protease inhibitors where the 4-substituted regioisomer consistently shows superior binding affinity compared to 3-substituted analogs [2]. The defined (S)-stereochemistry further ensures consistent biological activity batch-to-batch, a critical requirement for reproducible in vitro pharmacology and in vivo efficacy studies.

Asymmetric Synthesis of Chiral Heterocyclic Amino Acid Libraries

The compound serves as a versatile chiral scaffold for the stereocontrolled synthesis of diverse piperidinyl-alanine and piperidinyl-glycine derivatives, as demonstrated by published syntheses of 2S,4S-(3)-piperidinyl alanine hydrochloride with high enantioselectivity [1]. The orthogonal protecting groups allow for the independent modification of the piperidine nitrogen, the α-amino group, and the carboxylic acid terminus, enabling the generation of focused compound libraries for fragment-based drug discovery and scaffold-hopping campaigns. The commercial availability at ≥98% purity with defined stereochemistry eliminates the need for in-house chiral resolution, which typically requires 2-4 additional synthetic steps and results in ≥50% material loss when starting from racemic precursors [2].

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